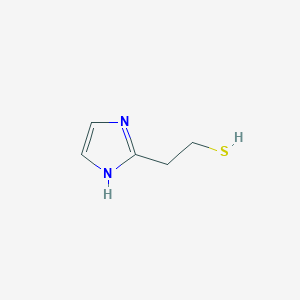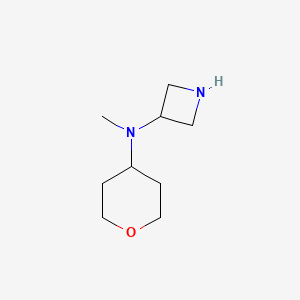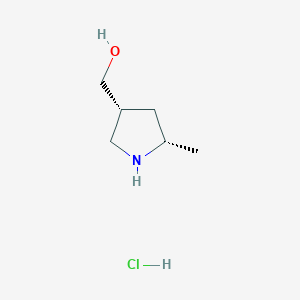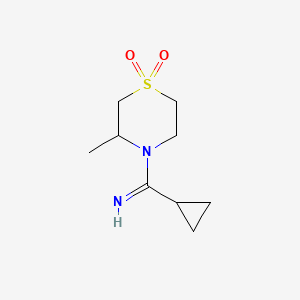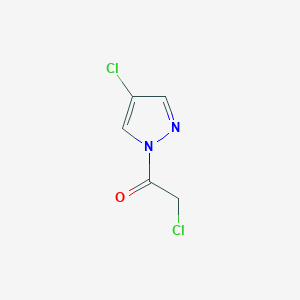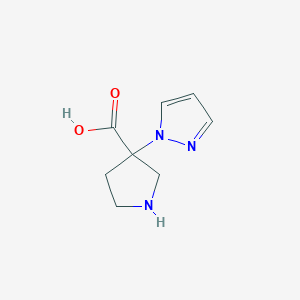![molecular formula C34H50Br2O2S2 B15222093 1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B15222093.png)
1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound with the molecular formula C18H25Br2NO2S. It is known for its unique structural properties and is often used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fThe reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is widely used in scientific research, particularly in the following areas:
Organic Electronics: As a component in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-accepting properties.
Photovoltaics: Used in the development of organic solar cells for renewable energy applications.
Material Science: As a building block for the synthesis of novel conjugated polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione involves its ability to act as an electron acceptor. This property is crucial in organic electronics and photovoltaics, where the compound facilitates the transfer of electrons, enhancing the efficiency of devices such as solar cells and OLEDs . The molecular targets and pathways involved include the interaction with donor materials in photovoltaic cells, leading to the generation of charge carriers and the conversion of light into electrical energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dibromo-5,7-bis(2-ethylhexyl)benzo[1,2-c4,5-c’]dithiophene-4,8-dione: Similar in structure but with different alkyl side chains, affecting its solubility and electronic properties.
1,3-dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another related compound used in organic electronics with different substituents.
Uniqueness
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is unique due to its specific combination of bromine atoms and butyloctyl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where both solubility and electronic performance are critical .
Eigenschaften
Molekularformel |
C34H50Br2O2S2 |
|---|---|
Molekulargewicht |
714.7 g/mol |
IUPAC-Name |
1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C34H50Br2O2S2/c1-5-9-13-15-19-23(17-11-7-3)21-25-27-28(32(38)30-29(31(27)37)33(35)40-34(30)36)26(39-25)22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
SXFQPKUGBRDZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CC1=C2C(=C(S1)CC(CCCC)CCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


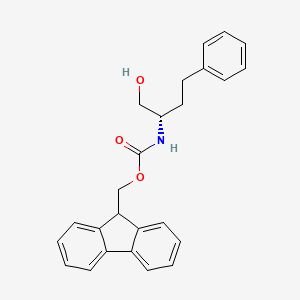
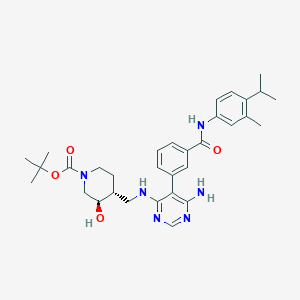
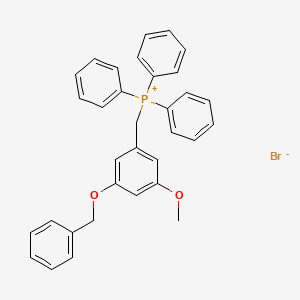
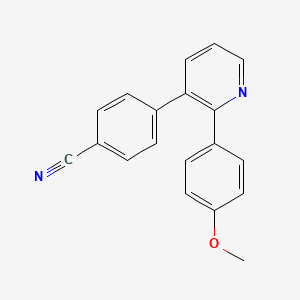

![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
